molecular formula C8H8Cl2N2O B1266869 4'-Amino-2',6'-Dichloroacetanilide CAS No. 83386-07-6

4'-Amino-2',6'-Dichloroacetanilide

Cat. No. B1266869
CAS RN: 83386-07-6
M. Wt: 219.06 g/mol
InChI Key: GHLHYKAEJJVFCI-UHFFFAOYSA-N
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Description

4’-Amino-2’,6’-Dichloroacetanilide is a chemical compound with the linear formula C8H8Cl2N2O . It has a molecular weight of 219.072 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Early Discovery Research

Sigma-Aldrich provides 4’-Amino-2’,6’-Dichloroacetanilide to early discovery researchers as part of a collection of rare and unique chemicals . This suggests that the compound could be used in various early-stage scientific research projects, where its properties and potential applications are being explored.

Antioxidant Protection of Paper Heritage Objects

One study has used a similar compound, 4-amino-2,2,6,6-tetramethylpiperidine, for the antioxidant protection of paper heritage objects . Given the structural similarity, 4’-Amino-2’,6’-Dichloroacetanilide could potentially be used in a similar context, offering protection to paper-based artifacts and documents from oxidative degradation.

Chemical Synthesis

The compound could be used in chemical synthesis, particularly in reactions involving nucleophilic aromatic substitution . Its unique structure, featuring both amino and acetamide groups, could make it a valuable reagent in the synthesis of more complex molecules.

properties

IUPAC Name

N-(4-amino-2,6-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c1-4(13)12-8-6(9)2-5(11)3-7(8)10/h2-3H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLHYKAEJJVFCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601003378
Record name N-(4-Amino-2,6-dichlorophenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601003378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Amino-2',6'-Dichloroacetanilide

CAS RN

83386-07-6
Record name NSC84158
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84158
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Amino-2,6-dichlorophenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601003378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-AMINO-2',6'-DICHLOROACETANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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